N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a synthetic small molecule characterized by a brominated indole core linked via an ethyl chain to a butanamide scaffold substituted with a 2-pyrimidinylamino group. The pyrimidinylamino group may enhance binding specificity to nucleotide-binding domains or enzymatic active sites, as seen in analogs targeting viral proteases or tubulin polymerization .
Properties
Molecular Formula |
C18H20BrN5O |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C18H20BrN5O/c19-15-4-5-16-14(13-15)6-11-24(16)12-10-20-17(25)3-1-7-21-18-22-8-2-9-23-18/h2,4-6,8-9,11,13H,1,3,7,10,12H2,(H,20,25)(H,21,22,23) |
InChI Key |
VACCFMMLQBKMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCCC(=O)NCCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
- One synthetic route involves the Fischer indole synthesis, where optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst .
- Industrial production methods may vary, but this reaction provides a starting point.
Chemical Reactions Analysis
- N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include acids, bases, and oxidizing agents.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- Chemistry : Used as a building block in drug discovery and organic synthesis.
- Biology : Investigated for potential biological activities (e.g., antimicrobial, anticancer).
- Medicine : May have therapeutic applications.
- Industry : Possibly used in the synthesis of other compounds.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs from the evidence, categorized by core scaffolds and substituents:
Structural Analogs with Indole/Pyrimidine Motifs
- N-(5-bromo-1-(pyrimidin-2-yl)-1H-indol-2-yl)-4-methylbenzenesulfonamide (): This analog shares the 5-bromoindole and pyrimidine subunits but replaces the butanamide-ethyl chain with a tosyl group. The absence of the flexible ethyl-butanamide linker likely reduces solubility and alters target engagement, as sulfonamide groups are more rigid and prone to hydrogen-bonding interactions.
Butanamide-Based Derivatives
- N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (): This tubulin inhibitor features a butanamide backbone but substitutes the indole and pyrimidine groups with a quinoline-ethynyl moiety. The quinoline group’s planar aromatic system may enhance intercalation with microtubules, whereas the target compound’s pyrimidinylamino group could favor polar interactions (e.g., with ATP-binding pockets). This structural divergence suggests distinct mechanisms of action despite shared scaffold classes .
- Crystalline forms of N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-...phenyl)butanamide (): This structurally complex butanamide derivative includes a dimethylaminoethyl group and a glycosylated benzyl substituent.
Benzamide-Based Analogs ()
- 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide: This analog shares the pyrimidinylaminoethyl chain but employs a benzamide scaffold with an isoxazole-thioether substituent. Additionally, the isoxazole-thioether group could confer metabolic stability, whereas the bromoindole in the target compound may enhance hydrophobic binding .
- N-[2-[(3,5-二氯-2-吡啶基)氨基]乙基]-2-[(4-噻唑基甲基)硫代]-benzamide: This compound substitutes pyrimidine with a dichloropyridine group and introduces a thiazole-thioether. The electron-withdrawing chlorine atoms may increase electrophilicity, favoring covalent interactions absent in the target compound. Such differences underscore the pyrimidinylamino group’s role in non-covalent binding (e.g., hydrogen bonding) .
Table 1: Key Structural and Functional Comparisons
Biological Activity
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 469.3 g/mol
- Structure : The compound features an indole moiety, a pyrimidine ring, and an amide functional group, which contribute to its biological properties.
This compound exhibits a multifaceted mechanism of action that includes:
- Serotonin Receptor Modulation : The indole structure is known for its interaction with serotonin receptors, potentially influencing mood and anxiety disorders.
- GABA-A Receptor Interaction : Similar to benzodiazepines, this compound may modulate GABA-A receptors, enhancing inhibitory neurotransmission and providing anxiolytic effects.
Biological Activity
Research indicates that this compound demonstrates various biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Antioxidant Activity : The presence of the bromine atom may enhance its reactivity, contributing to antioxidant properties.
- Potential Anticancer Effects : Some derivatives of brominated indoles have shown promise in inhibiting cancer cell proliferation.
Comparative Analysis with Related Compounds
The following table compares this compound with other similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Fluoxetine | Fluoxetine Structure | Selective serotonin reuptake inhibitor; used for depression |
| Diazepam | Diazepam Structure | Benzodiazepine; anxiolytic effects through GABA-A receptor modulation |
| Sertraline | Sertraline Structure | Another selective serotonin reuptake inhibitor; similar therapeutic uses |
This compound stands out due to its dual action on both serotonin and GABA-A receptors, potentially offering a broader therapeutic profile compared to other compounds that target only one system.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.
Study 2: Antioxidant Properties
In vitro assays demonstrated that the compound exhibited strong antioxidant activity. The ability to scavenge free radicals was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a dose-dependent response.
Study 3: Cancer Cell Proliferation Inhibition
Research focused on the effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell proliferation through apoptosis induction, warranting further investigation into its anticancer mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
